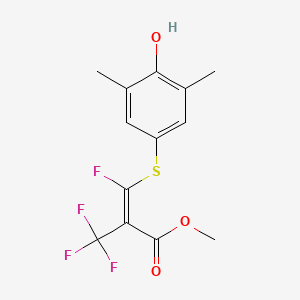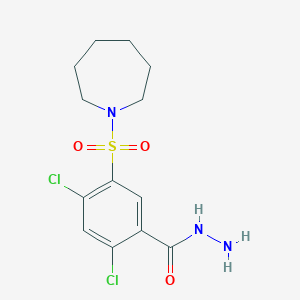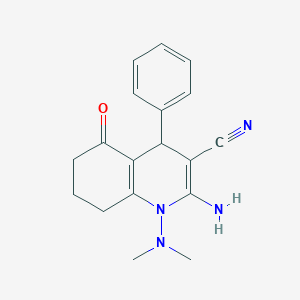
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-(2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオンは、その独特の化学構造を特徴とする合成有機化合物です。この化合物は、イミダゾリジン-2,4-ジオンコアに結合した、臭素、ヒドロキシル、メトキシ基で置換されたベンジリデン基を特徴としています。このような化合物は、その潜在的な生物活性と用途から、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
(5E)-5-(2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオンの合成は、通常、2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンズアルデヒドとイミダゾリジン-2,4-ジオンを特定の反応条件下で縮合させることで行われます。この反応は通常、水酸化ナトリウムや炭酸カリウムなどの塩基の存在下、エタノールやメタノールなどの適切な溶媒中で行われます。反応混合物は、目的の生成物の生成を促進するために還流下で加熱されます。
工業的生産方法
この化合物の具体的な工業的生産方法はあまり文書化されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスをスケールアップすることが考えられます。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的生産では、効率とスケーラビリティを高めるために、連続フロー反応器を使用することもあります。
化学反応の分析
反応の種類
(5E)-5-(2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用してカルボニル基に酸化することができます。
還元: イミダゾリジン-2,4-ジオンコアは、水素化リチウムアルミニウムなどの還元剤を使用して、対応するイミダゾリジンに還元することができます。
置換: 臭素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 求核置換のためのメタノール中のナトリウムメトキシド。
生成される主な生成物
酸化: ジケトン誘導体の生成。
還元: イミダゾリジン誘導体の生成。
置換: メトキシ置換誘導体の生成。
科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用される。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について調査されている。
医学: そのユニークな化学構造により、潜在的な治療的用途について検討されている。
工業: 新素材の開発や、工業プロセスにおける化学中間体としての潜在的な用途。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials or as a chemical intermediate in industrial processes.
作用機序
(5E)-5-(2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオンの作用機序はあまり文書化されていません。 類似の化合物は、多くの場合、酵素や受容体などの特定の分子標的に結合し、生物学的経路を調節することで作用を発揮します。臭素、ヒドロキシル、メトキシ基の存在は、これらの標的に対する結合親和性と特異性に寄与する可能性があります。
類似の化合物との比較
類似の化合物
(5E)-5-(4-ヒドロキシ-3-メトキシベンジリデン)イミダゾリジン-2,4-ジオン: 臭素置換基を欠いている。
(5E)-5-(2,3-ジクロロ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオン: 臭素の代わりに塩素を含む。
(5E)-5-(2,3-ジブロモ-4-ヒドロキシベンジリデン)イミダゾリジン-2,4-ジオン: メトキシ基を欠いている。
独自性
(5E)-5-(2,3-ジブロモ-4-ヒドロキシ-5-メトキシベンジリデン)イミダゾリジン-2,4-ジオンは、臭素とメトキシ置換基の両方を有しているため、類似の化合物と比較して、化学反応性と生物活性を高める可能性があります。
類似化合物との比較
Similar Compounds
(5E)-5-(4-hydroxy-3-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the bromine substituents.
(5E)-5-(2,3-dichloro-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione: Contains chlorine instead of bromine.
(5E)-5-(2,3-dibromo-4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group.
Uniqueness
(5E)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of both bromine and methoxy substituents, which may enhance its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H8Br2N2O4 |
|---|---|
分子量 |
392.00 g/mol |
IUPAC名 |
(5E)-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8Br2N2O4/c1-19-6-3-4(7(12)8(13)9(6)16)2-5-10(17)15-11(18)14-5/h2-3,16H,1H3,(H2,14,15,17,18)/b5-2+ |
InChIキー |
OBAVZZVMCPNRQS-GORDUTHDSA-N |
異性体SMILES |
COC1=C(C(=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)Br)O |
正規SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636838.png)
![4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)



![3-(1H-benzotriazol-1-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B11636885.png)
![2-hexyl-3-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636886.png)

![2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B11636892.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11636896.png)

![1-{3-[(2,6,8-Trimethylquinolin-4-yl)amino]phenyl}ethanone](/img/structure/B11636899.png)
![2-[4-({4-[3-(Tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11636901.png)
